4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[(2,6-dichlorophenyl)sulfanylmethyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3F3N2S2/c20-14-5-2-6-15(21)17(14)28-10-13-8-16(22)27-18(26-13)29-9-11-3-1-4-12(7-11)19(23,24)25/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVHHDHEKHWGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC(=CC(=N2)Cl)CSC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine is a complex pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 866143-67-1, features multiple functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It includes a chloro group, two sulfanyl groups, and trifluoromethyl substituents, which may influence its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.79 g/mol |
| CAS Number | 866143-67-1 |
Anticancer Activity
Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrimidine derivatives could inhibit cell proliferation, migration, and invasion in cancer models such as A431 vulvar epidermal carcinoma cells .
Case Study:
In vitro studies conducted on related pyrimidine compounds showed that they induced apoptosis in human cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. These compounds were noted to have lower GI50 values than standard chemotherapeutics like doxorubicin, suggesting enhanced potency against these malignancies .
Cytotoxicity
The cytotoxic potential of this compound has not been extensively documented in the literature. However, related compounds have shown significant cytotoxicity through mechanisms involving metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage cellular components .
Pharmacological Studies
The pharmacological profile of this compound suggests potential applications in treating various conditions:
- Antimicrobial Activity: Some pyrimidine derivatives possess antimicrobial properties; thus, this compound may similarly influence microbial growth.
- Anti-inflammatory Effects: Compounds in this class have been associated with modulation of inflammatory pathways, indicating possible therapeutic roles in inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for various medicinal applications:
- Anticancer Activity : Research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells. For example, studies have shown that modifications to the phenyl ring can enhance efficacy against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- Antimicrobial Properties : Compounds with chlorophenyl and sulfanyl groups have demonstrated effectiveness against various bacterial strains. This suggests potential use in developing new antibiotics or antimicrobial agents .
- Anti-inflammatory Effects : Similar derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, reducing inflammation in cellular models. This property could be beneficial in treating inflammatory diseases .
Agricultural Science
The compound may also find applications in agriculture:
- Pesticidal Activity : Due to its structural features, it may exhibit insecticidal or herbicidal properties. The presence of sulfanyl groups is often associated with enhanced biological activity against pests.
Material Science
In material science, the compound's unique properties could lead to innovations:
- Polymer Additives : Its chemical structure may allow it to act as an additive in polymers to enhance thermal stability or chemical resistance.
- Nanotechnology : The compound could be utilized in the synthesis of nanoparticles for targeted drug delivery systems or as a precursor for novel materials with specific functionalities.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Efficacy against bacterial strains | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
In Vitro Studies
A study on pyrimidine derivatives demonstrated that electron-withdrawing groups like chlorine significantly influenced biological activity against specific cancer cell lines. This finding highlights the importance of molecular modifications in enhancing therapeutic efficacy .
In Vivo Studies
Animal models have been utilized to assess the anti-inflammatory properties of similar compounds through cytokine level measurement post-treatment with lipopolysaccharide (LPS). Results indicated a significant decrease in pro-inflammatory markers, supporting the potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features of the target compound with analogues from the evidence:
Key Observations:
- Sulfanyl vs. Sulfonyl : The sulfanyl (thioether) linkage in the target compound is less polar than the sulfonyl group in , favoring passive diffusion across biological membranes.
Physicochemical Properties
- Molecular Weight : The target compound (477.35 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), similar to analogues in .
- Polar Surface Area (PSA) : Estimated PSA is ~90 Ų (due to two sulfanyl groups and pyrimidine nitrogen atoms), suggesting moderate solubility compared to sulfonyl-containing derivatives (e.g., , PSA ~110 Ų).
- Lipophilicity : The trifluoromethyl and dichlorophenyl groups likely result in higher logP values (~4.5) than compounds with methylbenzyl or phenyl substituents (e.g., , logP ~3.8).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer: Synthesis typically involves nucleophilic substitution reactions at the pyrimidine core. Key steps include:
- Step 1: Introduce the sulfanyl groups via thiol-mediated substitution under inert atmosphere (N₂/Ar) to prevent oxidation .
- Step 2: Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates.
- Step 3: Monitor progress using TLC or HPLC to identify side products (e.g., disulfide formation).
- Safety Note: Hazardous intermediates require segregated waste storage and professional disposal to mitigate environmental risks .
Q. How can structural characterization be performed to confirm regiochemistry and substituent orientation?
- Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR: Use ¹H/¹³C NMR and 2D experiments (COSY, NOESY) to assign substituent positions on the pyrimidine ring.
- X-ray Diffraction: Single-crystal X-ray analysis resolves ambiguities in stereochemistry, as demonstrated for structurally related pyrimidines .
- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are critical during handling due to the compound’s halogenated and sulfanyl groups?
- Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
- Ventilation: Ensure adequate airflow to prevent inhalation of volatile byproducts (e.g., H₂S).
- Waste Management: Segregate halogenated waste and collaborate with certified disposal agencies, as improper handling risks environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Step 1: Perform molecular docking (AutoDock Vina, Schrödinger) using the crystal structure of the target protein (PDB ID).
- Step 2: Apply density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces.
- Step 3: Validate predictions with in vitro assays (e.g., fluorescence polarization for binding kinetics). Link computational results to experimental data to refine models .
Q. What strategies resolve contradictions between spectroscopic data and expected reactivity (e.g., unexpected byproducts)?
- Methodological Answer:
- Hypothesis Testing: Probe reaction mechanisms via isotopic labeling (e.g., deuterated solvents) or trapping reactive intermediates.
- Advanced Analytics: Use LC-MS/MS to trace byproduct formation pathways.
- Theoretical Framework: Reconcile data with Hammett substituent constants or frontier molecular orbital theory to explain electronic effects .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s analogs?
- Methodological Answer:
- Design: Synthesize analogs with variations in sulfanyl substituents (e.g., replacing trifluoromethyl with cyano groups).
- Assays: Test analogs against target systems (e.g., kinase inhibition assays) and correlate activity with substituent electronic/hydrophobic parameters.
- Data Integration: Use multivariate analysis (PCA, PLS) to identify key structural drivers of activity, referencing crystallographic data for spatial alignment .
Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis for reproducibility?
- Methodological Answer:
- Process Control: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time.
- DoE Approach: Apply Design of Experiments (e.g., factorial designs) to identify critical parameters (e.g., stoichiometry, catalyst loading).
- Validation: Cross-validate batches using qNMR for quantitative purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
